Sodium malonate

Catalog No.
S560056
CAS No.
141-95-7
M.F
C3H2Na2O4
M. Wt
148.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium malonate

CAS Number

141-95-7

Product Name

Sodium malonate

IUPAC Name

disodium;propanedioate

Molecular Formula

C3H2Na2O4

Molecular Weight

148.02 g/mol

InChI

InChI=1S/C3H4O4.2Na/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2

InChI Key

PRWXGRGLHYDWPS-UHFFFAOYSA-L

SMILES

Array

Synonyms

dithallium malonate, malonate, malonic acid, malonic acid, 1,3-(14)C2-labeled, malonic acid, 2-(14)C-labeled, malonic acid, diammonium salt, malonic acid, dipotassium salt, malonic acid, disodium salt, malonic acid, disodium salt, 1-(14)C-labeled, malonic acid, dithallium salt, malonic acid, monocalcium salt, malonic acid, monosodium salt, malonic acid, potassium salt, malonic acid, sodium salt, monosodium malonate, thallium malonate, thallous malonate

Canonical SMILES

C(C(=O)[O-])C(=O)[O-].[Na+].[Na+]

The exact mass of the compound Disodium malonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malonates - Supplementary Records. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium malonate (disodium propanedioate, CAS 141-95-7) is the disodium salt of malonic acid. It is a highly water-soluble, bifunctional dicarboxylate widely procured as a biological buffer, a green-chemistry condensation reagent, and an advanced electrolyte additive for energy storage systems. Unlike its esterified derivatives, sodium malonate offers immediate aqueous solubility and distinct electrochemical stability, making it a critical material for aqueous battery formulations, protein crystallization matrices, and solvent-free organic synthesis routes [REFS-1, REFS-2].

Substituting sodium malonate with the free malonic acid or dialkyl malonates (e.g., diethyl malonate) fundamentally alters process parameters and application viability. Malonic acid exhibits a lower thermal decomposition threshold (~135 °C) and highly acidic aqueous behavior, which can denature sensitive proteins or corrode battery electrodes [1]. Conversely, diethyl malonate is insoluble in water, necessitating volatile organic solvents for reactions like the Knoevenagel condensation. In electrochemical applications, substituting sodium malonate with other sodium carboxylates (such as sodium succinate or acetate) fails to provide the same level of anodic corrosion inhibition or controlled CO2-release flame retardancy, directly degrading battery cycle life and safety [2].

Higher Efficacy as a Protein Crystallization Reagent

In structural biology workflows, sodium malonate acts as a highly effective cosmotrope and crystallization reagent. In a benchmark study evaluating 31 unique proteins, 19 were successfully crystallized using sodium malonate as the primary reagent, proving twice as effective as the next most successful salt comparator. Its ability to form a glass at high concentrations also allows it to double as a cryoprotectant.

Evidence DimensionCrystallization success rate
Target Compound Data19 out of 23 salt-crystallizable proteins crystallized
Comparator Or BaselineNext most successful salt (half the success rate)
Quantified Difference2x higher crystallization success rate
ConditionsAqueous screening of 31 unique proteins

Procuring sodium malonate for macromolecular screening significantly increases the probability of successful crystal growth while eliminating the need for separate cryoprotectant additives.

Enhanced Capacity Retention via Anodic Corrosion Inhibition

For aqueous zinc-ion and Zn-polyaniline battery development, sodium malonate provides measurably higher performance than other sodium carboxylates as an electrolyte additive. At a 0.2 M concentration, sodium malonate provides stronger corrosion inhibition for the zinc anode compared to sodium formate, acetate, and succinate. This stabilization enables a high initial discharge capacity of 131.1 mAh/g and maintains 114.8 mAh/g after 100 cycles, with coulombic efficiency exceeding 92%[1].

Evidence DimensionCapacity retention and corrosion inhibition
Target Compound Data114.8 mAh/g retained after 100 cycles (>92% CE)
Comparator Or BaselineSodium formate, acetate, and succinate (inferior capacity and stability)
Quantified DifferenceIdentified as the most effective carboxylate inhibitor
Conditions0.2 M additive in aqueous electrolyte, Zn-polyaniline battery, 1 A/g

Battery manufacturers must select sodium malonate over generic carboxylates to ensure long-term cycle life and prevent premature anode degradation in aqueous systems.

Controlled Thermal Decomposition for Battery Safety

Sodium malonate is utilized as a flame-retardant additive in lithium-ion battery anodes due to its specific thermal decomposition profile. Thermogravimetric analysis (TGA) demonstrates that sodium malonate undergoes a strong initial mass loss (22.5%) between 330 °C and 360 °C, safely releasing CO2 to suppress combustion. This higher thermal stability compared to free malonic acid (which decomposes at ~135 °C) allows it to survive standard electrode processing temperatures while providing targeted thermal runaway protection[1].

Evidence DimensionThermal decomposition onset
Target Compound Data330 °C – 360 °C (releasing CO2)
Comparator Or BaselineFree malonic acid (~135 °C)
Quantified Difference~200 °C higher thermal stability margin
ConditionsThermogravimetric analysis (TGA) under dry air

The elevated decomposition temperature ensures the additive remains stable during battery manufacturing while activating precisely at thermal runaway temperatures to extinguish fires.

Enabling Green Aqueous Condensation Reactions

In organic synthesis, sodium malonate serves as a water-soluble alternative to diethyl malonate for Knoevenagel condensations and multi-component reactions. By utilizing the disodium salt, chemists can perform these reactions entirely in aqueous media at mild temperatures (e.g., 70 °C), eliminating the need for volatile, toxic organic solvents required by esterified comparators, while achieving high product yields of 93-99% [1].

Evidence DimensionSolvent compatibility and yield
Target Compound Data93-99% yield in 100% aqueous media
Comparator Or BaselineDiethyl malonate (requires organic solvents like ethanol or THF)
Quantified DifferenceComplete elimination of VOC solvents with comparable/higher yield
ConditionsMulti-component synthesis of heterocyclic compounds at 70 °C in water

Procuring the sodium salt directly enables environmentally benign, solvent-free or aqueous manufacturing routes, reducing waste disposal costs and improving process safety.

Aqueous Battery Electrolyte Formulation

Ideal for Zn-ion and Zn-polyaniline battery systems where a 0.2 M additive concentration is required to inhibit anodic corrosion and extend cycle life[1].

Macromolecular Crystallography

The reagent of choice for primary protein crystallization screens and cryoprotection, particularly for proteins that fail to crystallize in standard phosphate or sulfate buffers .

Flame-Retardant Anode Coatings

Used in lithium-ion battery manufacturing as a solid-state anode additive that safely releases CO2 at 330–360 °C to mitigate thermal runaway [2].

Green Organic Synthesis

Selected as a water-soluble building block for Knoevenagel condensations and the synthesis of pharmaceutical intermediates in strictly aqueous, VOC-free environments[3].

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

4

Exact Mass

147.97484710 Da

Monoisotopic Mass

147.97484710 Da

Heavy Atom Count

9

UNII

9QWE64M39H

Related CAS

141-82-2 (Parent)

Other CAS

23549-97-5
141-95-7

Wikipedia

Disodium_malonate

General Manufacturing Information

Propanedioic acid, sodium salt (1:2): ACTIVE

Dates

Last modified: 08-15-2023

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